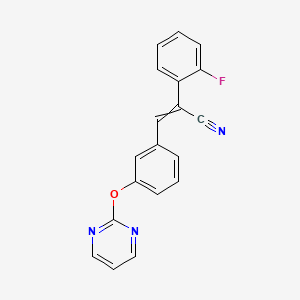![molecular formula C20H25N5O3 B1300486 Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1300486.png)
Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate is a complex organic compound that features a combination of pyrrole, pyridine, and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The pyrrole and pyridine rings are then coupled using a hydrazone formation reaction, where the carbonyl group of the pyrrole reacts with hydrazine to form a hydrazone linkage.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reductive amination of a suitable precursor.
Final Coupling and Esterification: The final step involves the coupling of the piperidine ring with the pyridine-pyrrole hydrazone intermediate, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings.
Reduction: Reduction reactions can occur at the hydrazone linkage and the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole, pyridine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dicarboxylic acid, while reduction of the hydrazone linkage can yield the corresponding amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows for reversible binding to active sites, while the pyrrole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate: shares similarities with other compounds that contain pyrrole, pyridine, and piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three heterocyclic rings and the presence of the hydrazone linkage. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H25N5O3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25N5O3/c1-3-28-20(27)16-8-11-25(12-9-16)18-7-6-15(13-21-18)14-22-23-19(26)17-5-4-10-24(17)2/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3,(H,23,26) |
Clave InChI |
CQUUNVTXSDUOQU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=NNC(=O)C3=CC=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1300405.png)
![3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300406.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1300410.png)
![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)


![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)
![3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1300484.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)



